3-(Methoxydimethylsilyl)propyl acrylate
Overview
Description
3-(Methoxydimethylsilyl)propyl acrylate is a chemical compound with the molecular formula C9H18O3Si and a molecular weight of 202.33 g/mol This compound is a clear liquid at room temperature and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxydimethylsilyl)propyl acrylate can be synthesized through the esterification of acrylic acid with 3-(methoxydimethylsilyl)propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxydimethylsilyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with unique properties.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: The major products are polymers with varying chain lengths and properties, depending on the reaction conditions.
Hydrolysis: The major products are methanol and acrylic acid derivatives.
Scientific Research Applications
3-(Methoxydimethylsilyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is explored for use in drug delivery systems and biomedical devices due to its biocompatibility.
Industry: The compound is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 3-(Methoxydimethylsilyl)propyl acrylate involves its ability to undergo polymerization and hydrolysis reactions. The compound can form covalent bonds with various substrates, leading to the formation of stable polymers and modified surfaces. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: This compound has similar applications but differs in its methoxy groups, which can affect its reactivity and properties.
3-(Acryloyloxy)propyldimethylmethoxysilane: Another similar compound with slight variations in its structure and reactivity.
Uniqueness
3-(Methoxydimethylsilyl)propyl acrylate is unique due to its specific combination of methoxy and acrylate groups, which provide it with distinct reactivity and versatility in various applications. Its ability to undergo polymerization and hydrolysis reactions makes it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]propyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-5-9(10)12-7-6-8-13(3,4)11-2/h5H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRUJAKCJLCJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431052 | |
Record name | 2-Propenoic acid, 3-(methoxydimethylsilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111918-90-2 | |
Record name | 2-Propenoic acid, 3-(methoxydimethylsilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxydimethylsilyl)propyl Acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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